(E)-1-(1,3-BENZODIOXOL-5-YL)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-ONE
Description
This compound is a chalcone derivative featuring an α,β-unsaturated ketone core with two aromatic substituents:
- Ring A: 1,3-Benzodioxol-5-yl group (a methylenedioxy-substituted benzene ring).
- Ring B: 4-(Dimethylamino)phenyl group (a para-substituted dimethylamino moiety).
The benzodioxol group contributes to electron-rich properties, while the dimethylamino group is a strong electron-donating substituent. These structural features influence the compound’s electronic configuration, solubility, and biological activity, particularly in interactions with enzymes or receptors .
Properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-19(2)15-7-3-13(4-8-15)5-9-16(20)14-6-10-17-18(11-14)22-12-21-17/h3-11H,12H2,1-2H3/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVBOIXLVZSREL-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57264417 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-BENZODIOXOL-5-YL)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-ONE typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-(dimethylamino)acetophenone in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1,3-BENZODIOXOL-5-YL)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone linkage to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-1-(1,3-BENZODIOXOL-5-YL)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(1,3-BENZODIOXOL-5-YL)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Chalcone Compounds
Structural and Functional Group Variations
Chalcones are classified based on substitutions on Rings A and B. Key comparisons include:
Table 1: Substituent Effects on Chalcone Activity
| Compound Name | Ring A Substituents | Ring B Substituents | IC50 (μM) | Key Activity/Property |
|---|---|---|---|---|
| Cardamonin (Non-piperazine) | 2-hydroxy, 4-hydroxy | None | 4.35 | Highest inhibitory activity |
| 2j (Non-piperazine) | 4-bromo, 2-hydroxy, 5-iodo | 4-fluorophenyl | 4.703 | Moderate activity |
| 2h (Non-piperazine) | 4-chloro, 2-hydroxy, 5-iodo | 4-methoxyphenyl | 13.82 | Reduced activity |
| Target Compound (This Study) | 1,3-Benzodioxol-5-yl | 4-(Dimethylamino)phenyl | N/A* | Electron-rich, potential bioactivity |
| (E)-1-[4-(Benzodioxol-5-ylmethyl)piperazino]-... | Piperazino-benzodioxol | 2-methoxyphenyl, phenyl | N/A | Piperazine-substituted |
Key Observations:
Electronegativity and Activity: Substitutions with electronegative groups (e.g., Br, F) at the para position of Rings A/B enhance inhibitory activity (e.g., 2j: IC50 = 4.703 μM) . The dimethylamino group in the target compound is electron-donating, which may reduce α,β-unsaturated ketone reactivity compared to halogenated analogs but improve solubility and binding to polar targets .
Piperazine vs. Non-Piperazine Chalcones: Piperazine-substituted chalcones (e.g., ) often exhibit altered pharmacokinetic profiles due to increased basicity and hydrogen-bonding capacity (e.g., Topological Polar Surface Area = 51.2 Ų) .
Benzodioxol vs. Halogen/Methoxy Substitutions :
- The benzodioxol group in the target compound provides steric bulk and electron density, contrasting with iodine/methoxy substituents in cluster 6 compounds (e.g., 2p: IC50 = 70.79 μM) .
- In fluorophenyl analogs (), dihedral angles between aromatic rings (7.14°–56.26°) influence planarity and stacking interactions. The benzodioxol group may impose similar conformational constraints .
Biological Activity
(E)-1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological effects based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 273.31 g/mol. The structure features a benzodioxole moiety and a dimethylamino group, which are critical for its biological activity.
Antibacterial Activity
Research indicates that chalcone derivatives exhibit significant antibacterial properties. A study synthesized a related compound, (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one, which demonstrated notable antibacterial activity against Staphylococcus aureus. The inhibition zone measured 8.9 mm at a concentration of 25 ppm, suggesting effective antibacterial potential .
Table 1: Antibacterial Activity of Chalcone Derivatives
| Compound Name | Target Bacteria | Inhibition Zone (mm) | Concentration (ppm) |
|---|---|---|---|
| (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one | Staphylococcus aureus | 8.9 | 25 |
Anticancer Activity
Chalcones are also recognized for their anticancer properties. Studies have shown that they can induce apoptosis in various cancer cell lines. For example, compounds similar to this compound have exhibited cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a comparative study evaluating several chalcone derivatives, it was found that specific substitutions on the phenyl ring significantly enhanced cytotoxicity against breast cancer cells. The presence of dimethylamino groups was particularly effective in increasing the potency of these compounds.
Other Biological Activities
Apart from antibacterial and anticancer effects, chalcones have been reported to possess anti-inflammatory and antioxidant activities. These properties contribute to their potential therapeutic applications in treating various diseases.
The biological activities of this compound are often attributed to:
- Inhibition of Enzymatic Activity : Some studies suggest that chalcones inhibit enzymes involved in inflammatory responses.
- Modulation of Cell Signaling Pathways : Chalcones can influence pathways such as NF-kB and MAPK, which are crucial for inflammatory responses and cancer progression.
Q & A
Q. What synthetic methodologies are optimal for preparing (E)-1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one with high purity and yield?
The compound can be synthesized via Claisen-Schmidt condensation, where an aromatic ketone (e.g., 1,3-benzodioxol-5-ylacetophenone) reacts with 4-dimethylaminobenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol) . Catalytic PEG-400 as a solvent has been reported to enhance reaction efficiency and yield in chalcone synthesis by reducing side reactions . Purification typically involves recrystallization from ethanol or column chromatography. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) is recommended.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- 1H NMR : Expect distinct peaks for the α,β-unsaturated ketone (δ 7.5–8.2 ppm, doublet for trans-vinylic protons), benzodioxole methylenedioxy group (δ 5.9–6.1 ppm, singlet), and dimethylamino group (δ 2.9–3.1 ppm, singlet) .
- IR : A strong carbonyl stretch (~1650–1680 cm⁻¹) confirms the enone system, while aromatic C=C and C-O (benzodioxole) appear at ~1500–1600 cm⁻¹ and ~1250 cm⁻¹, respectively .
- MS : Molecular ion [M⁺] at m/z 311 (C₁₈H₁₇NO₃) with fragmentation patterns matching the benzodioxole and dimethylaminophenyl moieties .
Q. Which in vitro assays are appropriate for preliminary assessment of antimicrobial or anticancer activity?
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with amphotericin B/streptomycin as positive controls .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity, with IC₅₀ calculations . Dose-response curves (1–100 μM) and comparison to cisplatin/doxorubicin are recommended.
Advanced Research Questions
Q. What computational approaches predict the electronic properties and biological targets of this chalcone derivative?
- DFT Studies : Optimize molecular geometry using Gaussian09/B3LYP/6-311++G(d,p) to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and charge distribution . Correlate electronic properties (e.g., dipole moment) with solubility and reactivity.
- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like tubulin (anticancer) or fungal lanosterol 14α-demethylase (antifungal). Validate with MD simulations (GROMACS) .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?
- Pharmacokinetic Profiling : Assess bioavailability via HPLC analysis of plasma samples post-administration (rodent models). Measure logP (octanol-water) to evaluate membrane permeability .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. Compare in vitro metabolic stability (e.g., liver microsomes) with in vivo results.
Q. What strategies enhance bioactivity by modifying the benzodioxole or dimethylaminophenyl moieties?
- Benzodioxole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at C4) to stabilize the enone system and improve electrophilicity .
- Dimethylaminophenyl Adjustments : Replace dimethylamino with morpholino or piperazinyl groups to modulate basicity and solubility. Evaluate via Hammett plots .
Q. How does the dimethylamino group influence the compound’s electronic structure and intermolecular interactions?
X-ray crystallography reveals the dimethylamino group’s planarity with the aromatic ring, enhancing conjugation and π-π stacking with biological targets. Charge-density analysis (Multiflex) shows intramolecular charge transfer (ICT) from the dimethylamino donor to the enone acceptor .
Methodological Considerations
Q. What protocols evaluate the compound’s stability under various storage conditions?
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm). Detect photodegradants via LC-MS.
Q. How can crystallographic studies resolve discrepancies in reported melting points or solubility data?
Single-crystal X-ray diffraction (SCXRD) determines packing efficiency and hydrogen-bonding networks. Compare with DSC/TGA data to correlate melting behavior with crystal lattice energy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
